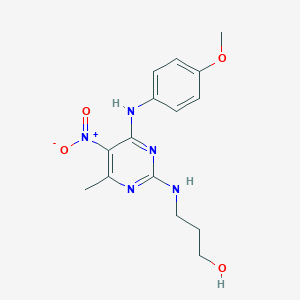![molecular formula C9H6FNO2 B2354497 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 38520-78-4](/img/structure/B2354497.png)
6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that contains a benzene ring fused to an oxazine ring.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial potential , suggesting that this compound may also interact with targets in microbial cells.
Mode of Action
The compound’s structure suggests that it may interact with its targets through the availability of the unshared electron pair on n1 and its ability to align antiperiplanar to the departing alcohol .
Result of Action
Given the antimicrobial potential of similar compounds , it is possible that this compound may also exhibit antimicrobial effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as quinazolinones, are potent inhibitors of bacterial growth . They have been used successfully in the treatment of tuberculosis and other infectious diseases .
Cellular Effects
Similar compounds have been shown to inhibit the growth of some Gram-negative bacteria, such as Salmonella typhi and Escherichia coli .
Molecular Mechanism
It is known that similar compounds, such as 4H-benzo[d][1,3]oxazin-4-ones, have substrate inhibitory activity towards the serine protease human leukocyte elastase .
Temporal Effects in Laboratory Settings
It is known that similar compounds can be synthesized through a one-pot route involving the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .
Metabolic Pathways
It is known that similar compounds, such as benzoxazinone derivatives, are the most widespread intermediates in the formation of 2,3-disubstituted quinazolinone derivatives .
Preparation Methods
The synthesis of 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-4-fluorophenol with methyl chloroformate in the presence of a base to form the oxazinone ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Comparison with Similar Compounds
6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds such as:
- 6-amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the fluorine atom in this compound makes it unique and can influence its reactivity and biological activity .
Properties
IUPAC Name |
6-fluoro-2-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAWYHMDDZZSSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354418.png)
![3-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B2354419.png)

![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)
![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)
![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)
